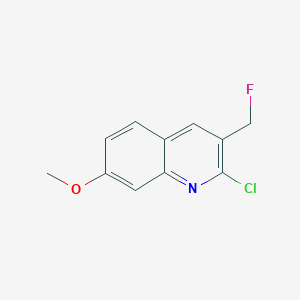
2-Chloro-3-(fluoromethyl)-7-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorinated pyridines, such as the one you mentioned, are a class of compounds that have gained interest due to their unique physical, chemical, and biological properties . The presence of a fluorine atom and a carbon-containing pyridine ring can bestow many of the distinctive properties observed with this class of compounds .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of a fluorine atom and a pyridine in their structure . Detailed molecular structure analysis often involves techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) methods .Chemical Reactions Analysis
The chemical reactions involving fluorinated pyridines can be complex and depend on the specific structure of the compound. Generally, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
Fluorinated pyridines are known for their unique physical and chemical properties. The presence of the strong electron-withdrawing substituent(s) in the aromatic ring can lead to interesting and unusual properties .Aplicaciones Científicas De Investigación
Chemosensing Applications
One notable application of compounds related to 2-Chloro-3-(fluoromethyl)-7-methoxyquinoline is in chemosensing. For instance, a derivative, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, exhibits selective response to Cd2+ ions over other tested metal ions through a significant increase in fluorescence. This property suggests its utility in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Antitumor Activities
Research has also explored the antitumor potential of quinoline derivatives. A study on new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives highlighted significant inhibitory activity against various tumor cell lines, with particular compounds showing promise as clinical candidates for cancer treatment due to their potent cytotoxic activities and safety profiles (Chou, Tsai, Hsu, Wang, Way, Huang, Lin, Qian, Dong, Lee, Huang, & Kuo, 2010).
Synthesis and Structural Characterization
Another area of application is in the synthesis and structural characterization of quinoline derivatives. For example, the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline demonstrated its effectiveness as an inhibitor on lung cancer cell proliferation, showcasing the relevance of these compounds in developing new cancer treatments (Cai, Zhao, Li, Shuai, Ding, Wang, Fu, Jin, Li, & Zhao, 2019).
Fluorescence Studies
Fluorescence studies of N-aryl-2-aminoquinolines, synthesized from substitution reactions between 2-chloroquinoline and anilines, have shown that substituent groups and solvent interactions significantly affect fluorescence quantum yields. These findings are crucial for designing fluorescent materials for biological applications (Hisham, Tajuddin, Chee, Hasan, & Abdullah, 2019).
Green Chemistry and Microwave-Induced Synthesis
The principles of green chemistry have been applied to the synthesis of thiazolidinone derivatives from 3-{[(1E)-(2'-chloro-7'-methoxyquinoline-3'-yl)methylene]amino}-4-(substitutedphenyldiazenyl)phenol, highlighting the efficiency of microwave methods in producing compounds with potential antibacterial and antifungal activities (Rana, Mistry, & Desai, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-3-(fluoromethyl)-7-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-15-9-3-2-7-4-8(6-13)11(12)14-10(7)5-9/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWQLEWIFCUSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)CF)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2322507-15-1 |
Source


|
| Record name | 2-chloro-3-(fluoromethyl)-7-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

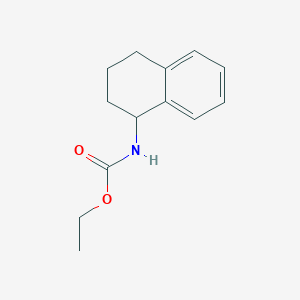

![4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2683785.png)
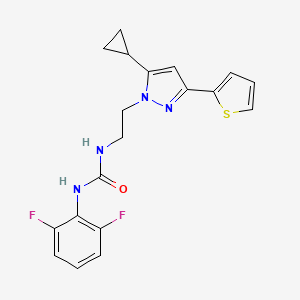
![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683790.png)
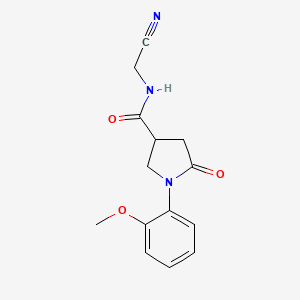
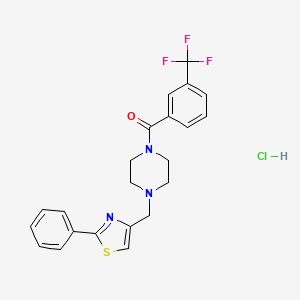
![2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol](/img/structure/B2683793.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2683794.png)
![2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2683796.png)
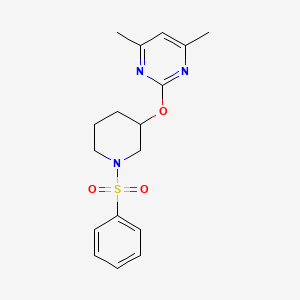
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2683802.png)
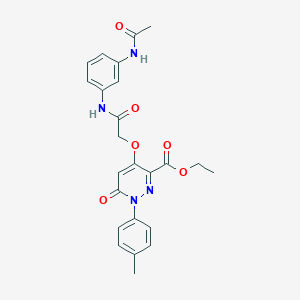
![5-Chlorobenzo[d]oxazole-2,7-diamine](/img/structure/B2683806.png)